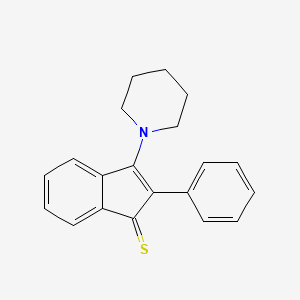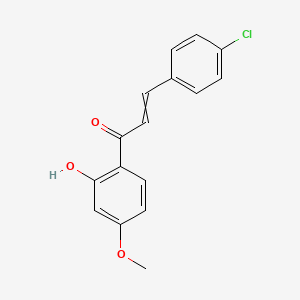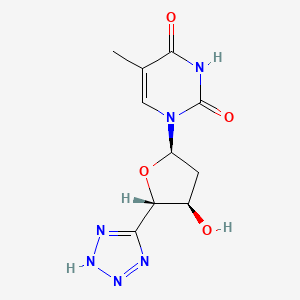
1'-Thymin-1-yl-3'-O-acetyl-4'(R)-C-tetrazolo-2'-deoxy-beta-D-erythrofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” typically involves multiple steps, including the protection of functional groups, formation of the tetrazole ring, and coupling of the thymine base with the sugar moiety. Common reagents used in these reactions include acetic anhydride, tetrazole, and various protecting groups like silyl ethers.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated equipment. The process includes rigorous purification steps such as crystallization, chromatography, and recrystallization to ensure high purity and yield.
化学反応の分析
Types of Reactions
“1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various derivatives with different functional groups.
科学的研究の応用
“1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes involved in nucleic acid metabolism.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of “1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound may target specific enzymes, such as DNA polymerases or reverse transcriptases, disrupting their normal function.
類似化合物との比較
Similar Compounds
2’-Deoxy-5-fluorouridine: Another nucleoside analog used in cancer treatment.
Azidothymidine (AZT): A nucleoside analog used as an antiretroviral drug.
Cytarabine: A nucleoside analog used in chemotherapy.
Uniqueness
“1’-Thymin-1-yl-3’-O-acetyl-4’®-C-tetrazolo-2’-deoxy-beta-D-erythrofuranose” is unique due to its specific structure, which includes a tetrazole ring and an acetyl group. These features may confer unique properties, such as increased stability or altered biological activity, compared to other nucleoside analogs.
特性
CAS番号 |
52995-50-3 |
|---|---|
分子式 |
C10H12N6O4 |
分子量 |
280.24 g/mol |
IUPAC名 |
1-[(2R,4R,5S)-4-hydroxy-5-(2H-tetrazol-5-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N6O4/c1-4-3-16(10(19)11-9(4)18)6-2-5(17)7(20-6)8-12-14-15-13-8/h3,5-7,17H,2H2,1H3,(H,11,18,19)(H,12,13,14,15)/t5-,6-,7-/m1/s1 |
InChIキー |
SSKGQWRBRROYBA-FSDSQADBSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@@H](O2)C3=NNN=N3)O |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)C3=NNN=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(Propan-2-ylidene)bicyclo[2.2.2]oct-2-ene](/img/structure/B14636241.png)

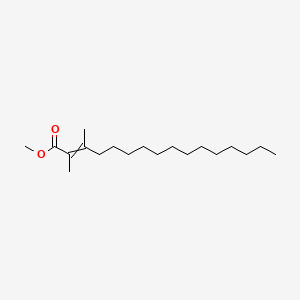
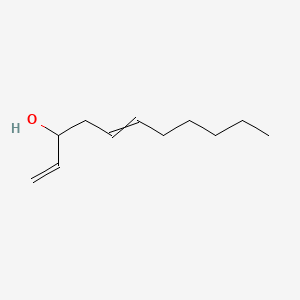

![2-Acetamido-3-[3-(acetyloxy)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B14636267.png)
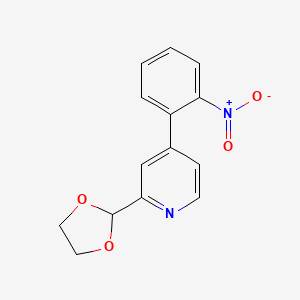
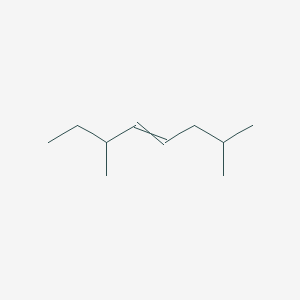
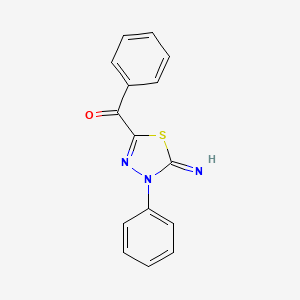
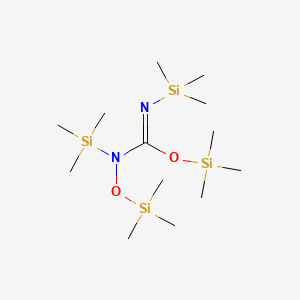
![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
